REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH3:10])=[CH:5][CH:4]=1.[CH2:11]([CH:13]1[O:15][CH2:14]1)Cl.Cl>CCOCC>[CH2:9]([C:6]1[CH:7]=[CH:8][C:3]([CH2:11][CH:13]2[O:15][CH2:14]2)=[CH:4][CH:5]=1)[CH3:10]
|
Name
|
|
Quantity
|
12.15 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
92.5 g
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
does not exceed -40° C
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
The ether phase is separated
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the removal of the ether
|
Type
|
TEMPERATURE
|
Details
|
the bath temperature is raised to 70° C.
|
Type
|
CUSTOM
|
Details
|
the volatile components carefully removed at 0.1 mbar
|
Type
|
ADDITION
|
Details
|
a freshly prepared solution of 6.90 g (0.30 g atom) sodium in methanol added at room temperature
|
Type
|
CUSTOM
|
Details
|
After three hours the sodium chloride precipitate is separated
|
Duration
|
3 h
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuum
|
Type
|
CUSTOM
|
Details
|
the yellow, oily residue used without purification for further conversion
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)CC1CO1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |